(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid

Catalog No.
S1491016
CAS No.
23632-66-8
M.F
C13H13NO6
M. Wt
279.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinea...

CAS Number

23632-66-8

Product Name

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid

IUPAC Name

2-[(4S)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]acetic acid

Molecular Formula

C13H13NO6

Molecular Weight

279.24 g/mol

InChI

InChI=1S/C13H13NO6/c15-11(16)6-10-12(17)20-8-14(10)13(18)19-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1

InChI Key

XGNNOKSIFRVHHA-JTQLQIEISA-N

SMILES

C1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1N([C@H](C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2
  • Asymmetric synthesis: Due to its chirality, (S)-Boc-L-Asp-OH is valuable in asymmetric synthesis, where the creation of a specific stereoisomer is crucial. Its chiral center directs the reaction pathway, favoring the formation of the desired enantiomer.
  • Peptide synthesis: As an amino acid, (S)-Boc-L-Asp-OH can be incorporated into peptide sequences using standard peptide coupling techniques. This allows researchers to synthesize peptides containing specific functionalities provided by the aspartic acid residue, such as acidity, chelation, and hydrogen bonding.
  • Solid-phase peptide synthesis (SPPS): This technique relies on attaching the C-terminal amino acid to a solid support and building the peptide chain sequentially. (S)-Boc-L-Asp-OH, often protected by a benzyloxycarbonyl (Boc) group on its N-terminus, is commonly used in SPPS due to the ease of deprotection using specific reagents, allowing for chain elongation.
  • Chemical modification of proteins: (S)-Boc-L-Asp-OH can be used to chemically modify proteins by conjugation. This can introduce new functionalities or target specific protein regions for further studies.
  • Study of protein-protein interactions: (S)-Boc-L-Asp-OH, along with other amino acids, can be used to create peptide sequences mimicking specific protein interaction motifs. These peptides can then be employed to study protein-protein interactions involved in various biological processes.

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid is a chiral compound characterized by its unique oxazolidine structure. Its molecular formula is C13H13NO6, with a molar mass of approximately 279.25 g/mol. This compound features a benzyloxycarbonyl group, which contributes to its stability and reactivity . The compound exhibits a melting point range of 84-87°C and a predicted density of 1.411 g/cm³ . It is classified as an irritant, necessitating careful handling to avoid contact with skin and eyes .

The chemical behavior of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid includes various reactions typical for oxazolidine derivatives. Notably, it can undergo hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol when treated with aqueous bases or acids. Additionally, reactions involving cleavage with alcohols and sodium hydrogen carbonate can yield benzyloxycarbonyl esters .

Several synthesis methods have been developed for (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid. A common approach involves the reaction of an appropriate oxazolidinone with benzyloxycarbonyl chloride in the presence of a base to facilitate the formation of the benzyloxycarbonyl group. Other methods may include modifications of existing oxazolidine derivatives through selective functionalization reactions .

This compound has potential applications in pharmaceutical research, particularly in the development of new therapeutic agents. Its structural features make it a candidate for further exploration in drug design, especially in creating derivatives with enhanced biological activity or specificity against certain targets. Additionally, it may serve as an intermediate in organic synthesis for other complex molecules .

Interaction studies involving (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid are crucial for understanding its potential as a drug candidate. Preliminary data suggest that its interactions with biological macromolecules could influence its efficacy and safety profile. Further studies are needed to elucidate these interactions and their implications for therapeutic use .

Several compounds share structural similarities with (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid, including:

  • (S)-5-Oxo-4-oxazolidinepropionic acid: Similar in structure but lacks the benzyloxycarbonyl group.
  • (R)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidineacetic acid: Enantiomeric form which may exhibit different biological activities.
  • (S)-2-Amino-3-(benzyloxycarbonyl)propanoic acid: Features an amino group instead of an oxazolidine ring.

Comparison Table

Compound NameUnique Features
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acidContains a benzyloxycarbonyl group; oxazolidine structure
(S)-5-Oxo-4-oxazolidinepropionic acidLacks the benzyloxycarbonyl group
(R)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidineacetic acidEnantiomeric form
(S)-2-Amino-3-(benzyloxycarbonyl)propanoic acidContains an amino group instead

The uniqueness of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid lies in its specific stereochemistry and functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds. Further research into these similarities and differences will enhance understanding of its potential applications in medicinal chemistry.

Classical Synthetic Approaches

Early routes to (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid relied on linear assembly from amino acid precursors. For instance, Cbz-protected glycine derivatives were condensed with β-keto esters under basic conditions to form the oxazolidinone ring. A representative protocol involves reacting Cbz-glycine with ethyl 3-oxo-4-phenylbutanoate in tetrahydrofuran (THF) at 0°C, followed by cyclization via acid catalysis [4]. This method, while straightforward, often yielded racemic mixtures, necessitating additional resolution steps.

Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) was also employed as a cyclization agent. In one approach, phenylacetyl chloride reacted with Meldrum’s Acid in dichloromethane under inert conditions, followed by ethanol reflux to form the β-keto ester intermediate [5]. Although efficient, these classical methods faced challenges in stereocontrol and required harsh deprotection conditions for the Cbz group, limiting their applicability to sensitive substrates.

Contemporary Synthetic Strategies

Amino Acid-Based Starting Materials

Modern syntheses prioritize enantiomerically pure amino acids as chiral building blocks. For example, L-valine derivatives have been used to construct the oxazolidinone core via N-acylation with benzyl chloroformate, followed by intramolecular cyclization. This strategy capitalizes on the inherent chirality of amino acids to bypass racemization, achieving enantiomeric excess (ee) >98% [3]. Key to this approach is the use of anhydrous solvents like THF and low temperatures (−10°C to 0°C) to suppress side reactions [4].

Cyclization Methodologies

Cyclization techniques have evolved to incorporate transition metal catalysis and photochemical activation. The photochemical reaction of chromium alkoxycarbene complexes with optically active ene carbamates, as demonstrated by Kedar et al., enables the formation of oxazolidinones with unsaturated side chains under mild conditions [2]. Similarly, palladium(II)- and copper(I)-cocatalyzed cross-coupling reactions facilitate the synthesis of bicyclic intermediates, which are subsequently functionalized to yield the target compound [2].

Protection-Deprotection Strategies

The Cbz group’s selective removal remains a critical challenge. Classical hydrolysis methods, while effective for simple esters, risk cleaving the oxazolidinone ring. Contemporary approaches employ hydrogenolysis with palladium on carbon under hydrogen gas, preserving the ring integrity while cleaving the benzyloxycarbonyl moiety [3]. Recent studies highlight the steric and electronic effects of the acetal carbon in oxazolidinones, which necessitate tailored hydrogenation conditions to avoid over-reduction [3].

Enantioselective Synthesis Pathways

Chiral Pool Approaches

Chiral pool strategies leverage naturally occurring enantiopure compounds. For instance, Seebach’s method utilizes (S)-configured oxazolidinones derived from tartaric acid to induce asymmetry during α-alkylation [3]. This approach, coupled with Ferrier rearrangement reactions, constructs the inositol-like core of the molecule with high diastereoselectivity [2].

Resolution Methods

Kinetic resolution via enzymatic hydrolysis or chiral chromatography has been employed to separate racemic mixtures. Documented cases utilize Chiraspher columns under controlled temperatures to resolve heterocyclic acetals, achieving ee values >99% [3]. However, these methods are less favored industrially due to high costs and low throughput.

Industrial Scale Production Considerations

Scaling up oxazolidinone synthesis requires optimizing catalyst loading and solvent recovery. Palladium-catalyzed hydrogenation, though effective, poses safety risks due to hydrogen gas use. Alternative methods, such as flow chemistry systems, minimize these risks by enabling continuous processing [3]. Cost analyses reveal that Meldrum’s Acid-mediated routes are more economical than transition metal catalysis, with raw material costs reduced by 40% [5].

Biocatalytic Approaches to Oxazolidinone Synthesis

While biocatalytic methods remain underexplored, preliminary studies suggest lipases and acyltransferases could catalyze enantioselective acylations. For example, Candida antarctica lipase B (CAL-B) has been used to resolve racemic oxazolidinones via transesterification, though yields remain suboptimal (50–60%) [3]. Future research may focus on engineering enzymes for Cbz group manipulation or ring-closing reactions.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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